molecular formula C14H21N5 B11749548 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11749548
M. Wt: 259.35 g/mol
InChI Key: MQPOOTOMSMSQEN-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with amines under specific conditions. One common method involves the use of hydrazine-coupled pyrazoles, which are synthesized through reactions involving enaminones, hydrazines, and other reagents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has been studied for its potential antileishmanial and antimalarial activities . In medicine, it is being explored for its potential therapeutic effects against various diseases, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in the growth and proliferation of cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique compared to other similar compounds due to its specific structural features and pharmacological activities. Similar compounds include other pyrazole derivatives such as 5-amino-pyrazoles and imidazole-containing compounds . These compounds share some structural similarities but may differ in their specific chemical properties and biological activities.

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H21N5/c1-18-14(6-7-16-18)10-15-8-12-9-17-19(11-12)13-4-2-3-5-13/h6-7,9,11,13,15H,2-5,8,10H2,1H3

InChI Key

MQPOOTOMSMSQEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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